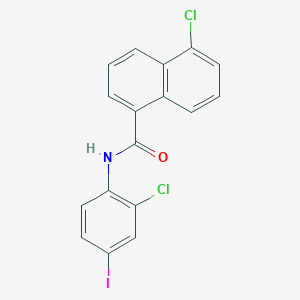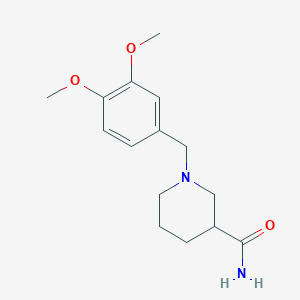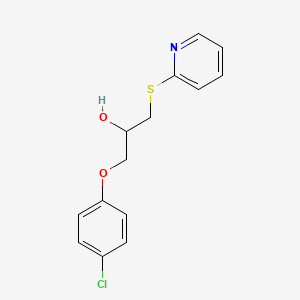![molecular formula C21H16Cl2N2O3 B5123217 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone, also known as Ketamine, is a widely used anesthetic agent. It was first synthesized in the 1960s and has since been used for a variety of medical purposes. In recent years, Ketamine has been the focus of scientific research due to its potential therapeutic effects in treating depression and other mental health disorders.
作用机制
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of mood and pain perception. This blockade leads to an increase in the release of glutamate, a neurotransmitter that is involved in the formation of new neural connections. This increase in glutamate release is thought to be responsible for 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone's rapid antidepressant effects.
Biochemical and Physiological Effects:
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including glutamate, dopamine, and serotonin. Additionally, 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons. These effects are thought to contribute to 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone's therapeutic effects in treating depression and other mental health disorders.
实验室实验的优点和局限性
One advantage of using 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in lab experiments is its rapid onset of action and long-lasting effects. This allows researchers to study its effects over a longer period of time. Additionally, 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been found to have a wide therapeutic window, meaning that it can be administered at a range of doses without causing significant adverse effects. However, one limitation of using 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in lab experiments is its potential for abuse. Researchers must take precautions to ensure that the drug is used safely and responsibly.
未来方向
There are several future directions for research on 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone. One area of interest is the development of new drugs that target the NMDA receptor, but with fewer adverse effects than 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone. Additionally, researchers are exploring the use of 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in combination with other medications, such as lithium and valproate, to enhance its therapeutic effects. Finally, there is growing interest in exploring the use of 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in the treatment of other medical conditions, such as traumatic brain injury and stroke.
合成方法
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone is synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzophenone with nitrobenzene to form 4-chloro-α-nitrostyrene. This intermediate is then reduced to 4-chloro-α-nitrophenethylamine, which is subsequently reacted with cyclopentanone to form 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone.
科学研究应用
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been studied extensively for its potential therapeutic effects in treating depression, anxiety, and other mental health disorders. It has been found to have a rapid onset of action and long-lasting effects, making it an attractive option for patients who have not responded to traditional antidepressant medications. Additionally, 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been studied for its potential use in treating chronic pain, post-traumatic stress disorder, and substance abuse disorders.
属性
IUPAC Name |
1,3-bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-16-5-1-14(2-6-16)20(13-21(26)15-3-7-17(23)8-4-15)24-18-9-11-19(12-10-18)25(27)28/h1-12,20,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNIJSHFQITTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)

![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)

![1-[2-(1-adamantyl)ethoxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5123163.png)


![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5123173.png)


![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)